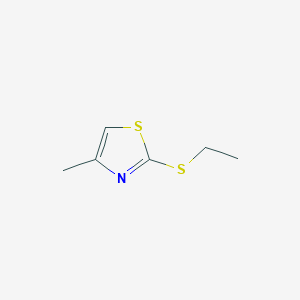

2-Ethylsulfanyl-4-methyl-1,3-thiazole

Description

Significance of the Thiazole (B1198619) Ring System in Chemical Sciences

The thiazole ring is a five-membered heterocyclic structure containing one sulfur and one nitrogen atom. wisdomlib.org This unique arrangement confers upon it a distinct aromatic character and a wide range of chemical reactivity, making it a versatile scaffold in various scientific domains. researchgate.net The thiazole moiety is an essential component in numerous naturally occurring and synthetic compounds that exhibit significant biological activity. nih.goveurekaselect.com

A prime example of its natural occurrence is in thiamine (B1217682) (Vitamin B1), where the thiazole ring is crucial for its biochemical function. eurekaselect.comjetir.org In the realm of synthetic chemistry, the thiazole nucleus forms the core of many pharmaceutical agents. nih.gov Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govjetir.orgnih.gov For instance, compounds like sulfathiazole (B1682510) (an antimicrobial), ritonavir (B1064) (an antiretroviral), and tiazofurin (B1684497) (an antineoplastic agent) all feature the thiazole ring. nih.govjetir.org

Beyond medicine, thiazole derivatives have found applications in other areas of chemical science. They are used as vulcanizing accelerators and as sensitizers in photography. nih.gov The chemical properties of the thiazole ring, such as its ability to undergo various substitution reactions, make it a valuable building block for the synthesis of complex molecules in materials science and agrochemicals. core.ac.ukbohrium.com The stability of the ring, coupled with the potential for functionalization at different positions, allows for the fine-tuning of the physicochemical properties of the resulting compounds. pharmaguideline.com

Overview of 2-Ethylsulfanyl-4-methyl-1,3-thiazole within Thiazole Derivative Studies

This compound is a specific derivative of the thiazole ring system. While extensive research has been conducted on the broader family of thiazole derivatives, the scientific literature on this particular compound is not as vast. However, its structure, featuring an ethylsulfanyl group at the 2-position and a methyl group at the 4-position, places it within the class of substituted thiazoles that are of interest for their potential biological and chemical properties.

Historical Development of Research on Substituted Thiazoles

The systematic study of thiazole chemistry began with the pioneering work of Hantzsch and Hofmann in the late 19th century. nih.gov The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. youtube.commdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.comnih.gov This method allows for the synthesis of a wide variety of thiazoles with different substituents at the 2, 4, and 5 positions. nih.gov

Following this initial discovery, the field of thiazole chemistry was significantly expanded by the contributions of researchers such as Bogert and his collaborators. nih.gov Another key historical milestone was the work of Mills, who established the importance of the thiazole ring in cyanine (B1664457) dyes, which are used as photographic sensitizers. nih.gov

Over the decades, numerous other synthetic methods for creating substituted thiazoles have been developed. These include the Cook-Heilborn synthesis for preparing 5-aminothiazoles and Tcherniac's synthesis for 2-substituted thiazoles. pharmaguideline.com More recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols, including multicomponent reactions and the use of novel catalysts. bohrium.commdpi.com The continuous development of synthetic methodologies has enabled the creation of a vast library of thiazole derivatives, facilitating extensive research into their applications in medicine, agriculture, and materials science. core.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS2/c1-3-8-6-7-5(2)4-9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLDAUCHUNUVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325697 | |

| Record name | 2-(Ethylsulfanyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5316-68-7 | |

| Record name | 2-(Ethylthio)-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5316-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 515965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005316687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC515965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Ethylsulfanyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Organic Transformations of 2 Ethylsulfanyl 4 Methyl 1,3 Thiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring exhibits aromatic character, making it susceptible to electrophilic substitution reactions. wikipedia.org The electron density distribution on the thiazole ring dictates the regioselectivity of these reactions. Theoretical calculations and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com The presence of an alkyl group at C4 and an electron-donating ethylsulfanyl group at C2 further activates the C5 position towards electrophiles.

Common electrophilic substitution reactions for thiazole derivatives include halogenation, nitration, sulfonation, and Friedel-Crafts-type reactions. For instance, palladium-catalyzed direct arylation of 2-alkylthiazoles has been shown to occur selectively at the C5 position. researchgate.net This suggests that 2-Ethylsulfanyl-4-methyl-1,3-thiazole would likely undergo similar C5-arylation. Formylation, another key electrophilic substitution, has been demonstrated on related 2-aryl-4-methylthiazole systems, yielding the corresponding 5-formyl derivative. google.com

Table 1: Regioselectivity in Electrophilic Substitution of 2-Substituted-4-methylthiazoles

| Reaction Type | Reagents | Position of Substitution | Reference |

| Direct Arylation | Aryl halides, Pd(OAc)₂, KOAc | C5 | researchgate.net |

| Formylation | Hexamethylenetetramine | C5 | google.com |

| Halogenation | Br₂, HBr | C5 | nih.gov |

Nucleophilic Reactions and Amination at Specific Positions

The thiazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or when a good leaving group is present at the C2, C4, or C5 positions. pharmaguideline.com The C2 position of the thiazole ring is the most electron-deficient and a key site for nucleophilic substitution. pharmaguideline.com The ethylsulfanyl group at C2 can potentially act as a leaving group under certain conditions, allowing for the introduction of various nucleophiles.

Amination at the C2 position is a particularly important transformation. While direct displacement of the ethylsulfanyl group might be challenging, alternative strategies involving the synthesis of 2-halothiazoles followed by nucleophilic substitution with amines are common. mdpi.com For example, 2-aminothiazole (B372263) derivatives are often synthesized by reacting 2-halothiazoles with primary or secondary amines. researchgate.net The synthesis of 2-hydrazinyl-1,3-thiazole derivatives through condensation reactions further illustrates the potential for introducing nitrogen nucleophiles at the C2 position. nih.gov

Oxidation and Reduction Chemistry of the Ethylsulfanyl Moiety and Thiazole Ring

The sulfur atom in the ethylsulfanyl group is susceptible to oxidation, offering a pathway to a range of functional groups. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), while stronger oxidants can yield the corresponding sulfone. These transformations can significantly alter the electronic properties and reactivity of the molecule. For example, the oxidation of related 2-thioether substituted thiazoles has been shown to produce sulfones. The oxidation of 2-thiazolines with reagents like Oxone® or m-chloroperoxybenzoic acid (MCPBA) can lead to ring-opening products or the formation of thiazoles, depending on the substituents. rsc.org

The thiazole ring is generally stable towards many oxidizing and reducing agents. pharmaguideline.comslideshare.net It is resistant to oxidation by nitric acid but can be opened by potassium permanganate. slideshare.net The ring is also stable to catalytic hydrogenation with platinum and metal reductions in acidic conditions. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.comslideshare.net Reduction of thiazoles with sodium in liquid ammonia (B1221849) has also been used for structural elucidation, causing ring opening. researchgate.net

Derivatization Strategies for Functional Group Modification

Alkylation and acylation are fundamental strategies for modifying the this compound scaffold. The nitrogen atom at the N3 position of the thiazole ring is a potential site for alkylation due to its available lone pair of electrons. pharmaguideline.com This reaction typically leads to the formation of a thiazolium salt.

Acylation reactions can occur at different positions depending on the reaction conditions and the specific derivative. For instance, N-acylation of 2-aminothiazole derivatives is a common method for synthesizing a variety of biologically active compounds. nih.govmdpi.com While direct C-acylation of this compound at the C5 position is plausible under Friedel-Crafts conditions, it is often achieved through formylation followed by further transformations. google.com The ethylsulfanyl group itself is the result of an S-alkylation of a 2-mercaptothiazole (B1225461) precursor. mdpi.com

Halogenation of the thiazole ring is a key step for further functionalization. As an electrophilic substitution, it predominantly occurs at the C5 position. pharmaguideline.com Bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium yields the corresponding 5-bromo derivative, which can then be used in subsequent reactions. nih.gov The synthesis of 4-halothiazoles has also been reported, providing another avenue for derivatization. nih.gov

Sulfonylation can be achieved through different routes. The oxidation of the ethylsulfanyl group can lead to a sulfone, as mentioned previously. Alternatively, direct sulfonylation of the thiazole ring at the C5 position is possible. More commonly, a sulfonyl group is introduced by converting a 2-aminothiazole to a diazonium salt followed by a Sandmeyer-type reaction, or by the sulfonylation of a pre-functionalized thiazole. The synthesis of sulfonamides from 2-aminothiazole and sulfonyl chlorides is a well-established method. nih.gov

The introduction of various heteroatoms onto the thiazole core significantly expands its chemical diversity. As discussed, nitrogen substituents can be introduced at the C2 position via nucleophilic substitution of a leaving group or through the condensation of α-haloketones with thiourea (B124793) and its derivatives. mdpi.comnih.gov

The sulfur atom of the ethylsulfanyl group is itself a heteroatomic substituent. Further modifications can be made by oxidizing it to a sulfoxide or sulfone. The introduction of a second sulfur atom can be achieved through various synthetic routes, often involving the reaction of a halothiazole with a sulfur nucleophile. The reaction of 2-aminothiophenol (B119425) with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one demonstrates the introduction of a sulfur-containing ring system at the C5 position. nih.gov The synthesis of thiazole derivatives with additional heterocyclic rings containing nitrogen and sulfur showcases the versatility of this compound in creating complex molecular architectures. nih.gov

Table 2: Summary of Derivatization Reactions

| Reaction | Position(s) | Typical Reagents/Conditions | Product Type | Reference |

| Alkylation | N3 | Alkyl halides | Thiazolium salt | wikipedia.org |

| Acylation | C5 | Acyl chlorides, Lewis acid | 5-Acylthiazole | google.com |

| Halogenation | C5 | NBS, Br₂ | 5-Halothiazole | nih.gov |

| Oxidation | S (of ethylsulfanyl) | MCPBA, Oxone® | Sulfoxide, Sulfone | rsc.org |

| Amination | C2 | Amines (on 2-halothiazole) | 2-Aminothiazole | researchgate.net |

Ring-Opening and Ring-Contraction Reactions of Thiazole Derivatives

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is generally stable. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often driven by the relief of ring strain or the formation of more stable products.

Photochemical conditions, for instance, can induce the cleavage of the thiazole ring. Studies on related 2-aminothiazole derivatives have shown that UV irradiation can lead to ring-opening primarily through the cleavage of the S1–C2 bond. mdpi.com This process generates a biradical intermediate which can then undergo further reactions. mdpi.com Another minor pathway involves the cleavage of the S1–C5 bond. mdpi.com While these studies were not performed on this compound directly, they provide insight into the potential photochemical lability of the thiazole core.

Ring transformation reactions, where the thiazole ring is converted into another heterocyclic system, are also known. For example, certain thiazole derivatives can be transformed into imidazoles or pyrimidines. durham.ac.uknih.govslideshare.net The Dimroth rearrangement is a well-documented example of a ring transformation where a 1,3-thiazine can rearrange to a pyrimidine. Although this specific rearrangement does not directly start from a thiazole, it highlights the potential for skeletal reorganization in related sulfur-nitrogen heterocycles. nih.gov The conversion of thiazolo[3,2-a]pyrimidines to triazolo[4,3-a]pyrimidines through reduction and rearrangement further illustrates the chemical diversity achievable from thiazole-based systems. osi.lv Additionally, a method for the synthesis of 2,4,5-trisubstituted thiazoles from 2H-azirines and thioamides involves a Brønsted acid-promoted ring-opening of the azirine, followed by annulation. rsc.org

The ethylsulfanyl group at the 2-position of the thiazole ring can also influence its reactivity. Desulfurization reactions, which involve the removal of the sulfur atom, are a potential pathway for the transformation of this compound. cas.cn Such reactions can be promoted by various reagents and can lead to the formation of different products depending on the reaction conditions and the presence of other functional groups.

While specific examples of ring-contraction reactions for this compound are not extensively documented in the literature, such transformations are known for other heterocyclic systems and can be induced by photochemical or thermal means. For instance, the photochemical ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides has been reported. researchgate.net

This compound as a Synthon in Complex Chemical Synthesis

The unique structural features of this compound make it a valuable building block, or synthon, in organic synthesis. Its functional groups can be strategically manipulated to introduce specific fragments into a target molecule. The thiazole ring itself is a key component in a number of biologically active compounds, including some pharmaceuticals. nih.gov

One of the key applications of thiazole derivatives in synthesis is their use in multicomponent reactions (MCRs). MCRs are powerful tools for the efficient construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.comresearchgate.net Thiazole derivatives can participate in these reactions, leading to the rapid assembly of diverse heterocyclic scaffolds. For example, green synthetic methods for thiazole derivatives have been developed using multicomponent reactions of aldehydes, isothiocyanates, and alkyl bromides. durham.ac.uk The resulting thiazole products can then serve as intermediates for further synthetic elaborations. One-pot, three-component syntheses of 2-iminothiazoles have also been achieved using nitroepoxides and thiourea, demonstrating the versatility of thiazole-forming reactions. nih.gov

The 2-alkylsulfanyl group offers a handle for further functionalization. For instance, 4-methyl-1,3-thiazole-2(3H)-thione, a related compound, has been utilized as a sulfur transfer agent for the preparation of alkanethiols. osi.lv This suggests that the ethylsulfanyl group in the title compound could potentially be cleaved or modified to introduce other functionalities.

Furthermore, the thiazole nucleus can be a precursor to other heterocyclic systems. The synthesis of imidazo[2,1-b]thiazoles from imidazo[2,1-b] nih.govosi.lvnih.govthiadiazoles via a ring-opening and reconstruction process highlights the potential for thiazole derivatives to be transformed into more complex fused ring systems. rsc.org The synthesis of thiazolo[3,2-a]pyrimidine compounds, which have various biological activities, often starts from simpler thiazole precursors. researchgate.net

In the context of natural product synthesis, heterocyclic building blocks are of paramount importance. While a direct application of this compound in the total synthesis of a specific natural product is not prominently featured in the reviewed literature, the synthesis of novel thiazole-based 1,2,3-triazole derivatives as potential inhibitors of glioblastoma cancer cells showcases the utility of functionalized thiazoles in medicinal chemistry and drug discovery. ajgreenchem.com The synthesis of these complex molecules often relies on the strategic use of functionalized heterocyclic synthons like this compound.

Computational and Theoretical Studies on 2 Ethylsulfanyl 4 Methyl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. For 2-Ethylsulfanyl-4-methyl-1,3-thiazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional arrangement of atoms (optimized geometry). researchgate.netresearchgate.netkbhgroup.innih.gov

This optimization process minimizes the energy of the molecule, providing key structural parameters. While specific data for the target compound is unavailable, a hypothetical table of optimized geometric parameters that would be generated is shown below.

Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-S1 | 1.75 |

| C4-C5 | 1.38 | |

| N3-C4 | 1.40 | |

| C2-N3 | 1.32 | |

| C2-S(ethyl) | 1.80 | |

| Bond Angle (°) | S1-C2-N3 | 115.0 |

| C2-N3-C4 | 110.0 | |

| N3-C4-C5 | 114.0 |

Note: These values are illustrative and not from actual calculations on the specified molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgnih.govmaterialsciencejournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative and not from actual calculations on the specified molecule.

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. This method is used to understand charge transfer and hyperconjugative interactions within a molecule, which contribute to its stability. researchgate.net NBO analysis quantifies the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis orbital (acceptor). The stabilization energy (E(2)) associated with these interactions indicates their significance.

A hypothetical NBO analysis for this compound would likely reveal significant interactions involving the lone pairs on the sulfur and nitrogen atoms of the thiazole (B1198619) ring and the sulfur of the ethylsulfanyl group.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the electron density surface. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent neutral potential. kbhgroup.inmaterialsciencejournal.org An MEP map of this compound would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring.

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that characterizes the chemical bonding in a system based on the topology of the electron density. QTAIM analysis can define atoms within a molecule and characterize the nature of the bonds between them (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties at the bond critical points (BCPs). While no specific QTAIM studies on this compound were found, this analysis would provide a detailed picture of the bonding within the molecule.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques to model or mimic the behavior of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site.

If this compound were to be investigated as a potential bioactive compound, molecular docking studies would be performed against a relevant biological target, such as an enzyme or receptor. nih.govnih.govmdpi.com The docking simulation would provide a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts. This information is crucial for understanding the molecule's potential biological activity and for guiding the design of more potent analogues.

Protein-Ligand Interaction Studies and Binding Affinity Predictions

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For thiazole derivatives, these studies are crucial in understanding their potential as therapeutic agents. While specific docking studies for this compound are not widely published, research on analogous 2,4-disubstituted thiazoles provides significant insights into how this compound might interact with biological targets.

Research has shown that 2,4-disubstituted thiazole derivatives can effectively bind to the active sites of various enzymes. For instance, studies on glucosamine-6-phosphate synthase, a target for antimicrobial agents, revealed that thiazole derivatives can form stable complexes within the enzyme's active site. researchgate.net The binding is typically governed by a combination of hydrogen bonds and hydrophobic interactions. Molecular docking studies on a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors also demonstrated key binding interactions within the enzyme's active site. nih.gov

In the case of this compound, the thiazole ring itself can participate in various non-covalent interactions. The nitrogen and sulfur atoms of the thiazole ring are potential hydrogen bond acceptors. The ethylsulfanyl group at position 2 introduces a flexible, lipophilic chain that can fit into hydrophobic pockets of a protein's binding site. The methyl group at position 4 can also contribute to hydrophobic interactions and van der Waals forces, further anchoring the ligand. The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the strength of these interactions. Lower binding energy values typically indicate a more stable protein-ligand complex.

Interactive Data Table: Predicted Binding Affinities of Structurally Related Thiazole Derivatives with Glucosamine-6-Phosphate Synthase. (Note: This data is for analogous compounds and serves to illustrate the range of binding affinities observed for this class of molecules.)

Conformational Analysis and Tautomerism Investigations

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis of this compound involves studying the rotation around the single bonds, particularly within the ethylsulfanyl side chain. This chain, composed of -S-CH2-CH3, is flexible and can adopt various spatial arrangements. mdpi.com This flexibility allows the molecule to adapt its shape to fit optimally within a protein's binding pocket, potentially increasing its binding affinity. Computational methods can map the potential energy surface of the molecule to identify low-energy, stable conformations.

Tautomerism, the interconversion of structural isomers, is another important consideration for heterocyclic compounds like thiazoles. While this compound is typically represented in one form, the potential for other tautomeric forms, such as imine tautomers, can be investigated using computational methods. nih.gov Density Functional Theory (DFT) calculations can be employed to determine the relative energies of different tautomers. nih.gov For many related heterocyclic systems, one tautomer is significantly more stable than others under physiological conditions. Distinguishing between possible tautomers is crucial as they can have different chemical properties and binding modes. nih.gov

In Silico Methodologies for Predicting Structural Attributes and Reactivity Pathways

In silico methods are instrumental in predicting the fundamental electronic and structural properties of molecules, which in turn dictate their reactivity. Density Functional Theory (DFT) is a primary tool for these investigations. researchgate.netnih.gov

For this compound, DFT can be used to calculate a range of molecular properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this thiazole derivative, the nitrogen atom and the sulfur atom in the ring are expected to be electron-rich regions, susceptible to electrophilic attack, while the hydrogen atoms are typically in electron-poor regions.

These computational analyses help predict how the molecule will interact with other reagents and its metabolic fate. For example, identifying sites prone to nucleophilic or electrophilic attack can predict potential metabolic pathways.

Interactive Data Table: Representative Computational Parameters for Thiazole Derivatives. (Note: These values are illustrative and derived from studies on similar thiazole structures.)

Computational Approaches to Structure-Activity Relationship (SAR) Development

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate physicochemical properties (descriptors) of a series of compounds with their activities. japsonline.comajrconline.org

For 2,4-disubstituted thiazoles, QSAR studies have identified key molecular descriptors that govern their antimicrobial or other biological activities. researchgate.netjapsonline.com These descriptors often include steric parameters (like molecular volume and shape indices), electronic parameters (like dipole moment and atomic charges), and hydrophobic parameters (like LogP). ajrconline.orgnih.gov

In the context of this compound:

The 2-ethylsulfanyl group: This substituent contributes to the molecule's lipophilicity, which can be crucial for membrane permeability. Its size, shape, and flexibility are important steric factors. The sulfur atom can also participate in specific interactions. SAR studies on related compounds often show that the nature of the substituent at the 2-position significantly modulates potency and selectivity. fabad.org.tr

The 4-methyl group: The methyl group is a small, hydrophobic substituent. Its presence can influence how the molecule fits into a binding site and can affect the electronic properties of the thiazole ring. In many SAR studies of thiazoles, substitution at the 4-position is critical for activity. nih.govmdpi.com

By building QSAR models from a series of related thiazole derivatives, researchers can predict the activity of new, unsynthesized compounds like this compound and prioritize the synthesis of the most promising candidates. japsonline.com

Interactive Data Table: Summary of General SAR Findings for 2,4-Disubstituted Thiazoles.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethylsulfanyl 4 Methyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 2-Ethylsulfanyl-4-methyl-1,3-thiazole. The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance (via integration), and their neighboring protons (via spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon environments.

For this compound, the expected signals in ¹H NMR would correspond to the thiazole (B1198619) ring proton (H-5), the methyl group protons attached to the ring (C4-CH₃), and the protons of the ethylsulfanyl group at position 2 (S-CH₂-CH₃). Similarly, the ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. While specific experimental data for this exact compound is not widely published, predictions can be made based on data from analogous structures like 2-ethyl-4-methylthiazole (B98465) and other substituted thiazoles. chemicalbook.comasianpubs.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles.

| Atom Position | ¹H NMR (Predicted δ, ppm, Multiplicity) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| C2 | - | ~168 - 172 |

| C4 | - | ~150 - 154 |

| C5 | ~6.8 - 7.0, s | ~112 - 116 |

| C4-CH₃ | ~2.4 - 2.6, s | ~17 - 19 |

| S-CH₂-CH₃ | ~3.1 - 3.3, q | ~28 - 32 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. beilstein-journals.org For this compound, a key cross-peak in the COSY spectrum would be observed between the methylene (B1212753) quartet (~3.2 ppm) and the methyl triplet (~1.4 ppm) of the ethylsulfanyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond coupling). nipne.roscribd.com This allows for the definitive assignment of each carbon atom that bears protons. For instance, it would show correlations between the signal at ~6.9 ppm and the C5 carbon, the signal at ~2.5 ppm and the C4-methyl carbon, and so on for the ethylsulfanyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by revealing longer-range couplings (typically 2-3 bonds) between protons and carbons. beilstein-journals.org Key correlations expected for this compound would include:

A correlation between the C4-methyl protons (~2.5 ppm) and carbons C4 and C5.

A correlation between the H5 proton (~6.9 ppm) and carbons C4 and C2.

A correlation between the S-CH₂ protons (~3.2 ppm) and the C2 carbon of the thiazole ring, confirming the attachment point of the ethylsulfanyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which in turn enables the unambiguous confirmation of its elemental formula. For this compound (C₆H₉NS₂), the exact mass of the neutral molecule is approximately 159.0227. HRMS would typically analyze the protonated molecule, [M+H]⁺.

By comparing the experimentally measured exact mass with the calculated mass, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass. This technique is standard for the characterization of novel heterocyclic compounds, including thiadiazole derivatives. rsc.org

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|

In electron ionization mass spectrometry (EI-MS), a molecule is fragmented into smaller, characteristic charged pieces. The resulting pattern of fragments provides a "fingerprint" that can help to confirm the structure. The fragmentation of thiazole derivatives often involves cleavage of side chains and rupture of the heterocyclic ring. researchgate.netsapub.org

For this compound, the following fragmentation pathways are predictable based on general fragmentation rules and data from similar structures: libretexts.orgnih.govchemguide.co.uknist.gov

Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 159.

Loss of Ethyl Radical: Cleavage of the S-CH₂ bond would result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment at m/z 130.

Loss of Ethylene (B1197577) (McLafferty Rearrangement): A rearrangement could lead to the loss of ethylene (C₂H₄) to produce a fragment at m/z 131.

Thiazole Ring Cleavage: Fragmentation of the ring itself can lead to various smaller ions, which helps to confirm the core heterocyclic structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of alkylthio-substituted heterocycles.

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 159 | [C₆H₉NS₂]⁺ | Molecular Ion (M⁺) |

| 131 | [C₄H₅NS₂]⁺ | M⁺ - C₂H₄ (McLafferty Rearrangement) |

| 130 | [C₄H₄NS₂]⁺ | M⁺ - •C₂H₅ |

| 99 | [C₄H₅NS]⁺ | Cleavage of C-S bond and loss of •SH |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light (Raman) at characteristic frequencies, providing valuable information about the molecule's composition. researchgate.net The analysis of IR and Raman spectra for thiazole derivatives allows for the identification of key structural features. nih.govmdpi.comchemicalbook.com

For this compound, the spectra would be expected to show absorptions corresponding to the vibrations of the thiazole ring and its substituents.

Table 4: Predicted IR and Raman Absorption Bands for this compound Based on characteristic frequencies for thiazoles and alkyl sulfides.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Thiazole ring C-H |

| 2980 - 2850 | C-H Stretch | -CH₃ and -CH₂- (aliphatic) |

| 1550 - 1620 | C=N Stretch | Thiazole ring |

| 1480 - 1520 | C=C Stretch | Thiazole ring |

| 1465 - 1440 | C-H Bend | -CH₂- (scissoring) |

| 1380 - 1370 | C-H Bend | -CH₃ (symmetric bending) |

X-ray Crystallography for Solid-State Structure Determination

For instance, crystallographic studies on complex thiazole-containing molecules, such as certain benzothiazole (B30560) derivatives, reveal key structural features. nih.goviucr.org These studies meticulously detail interatomic distances, the planarity of the thiazole ring, and the torsion angles between the ring and its substituents. In one such analysis of a benzothiazole derivative, the C-C-C angle at a methylene group was found to be notably wide at 114.28 (4)°. researchgate.net The packing of molecules in the crystal is stabilized by various intermolecular forces, including hydrogen bonds and π–π stacking interactions. nih.govnih.gov For example, in the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the packing involves borderline C—H⋯N contacts and a pairing of triazole rings across an inversion center. nih.goviucr.orgresearchgate.net

Hirshfeld surface analysis is often coupled with X-ray diffraction data to quantify intermolecular interactions within the crystal. nih.govnih.gov For a 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, this analysis showed that H⋯H (37.6%), O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), and N⋯H/H⋯N (13.0%) interactions were the most significant contributors to the crystal packing. nih.gov

The typical data obtained from an X-ray crystallographic analysis of a thiazole derivative is summarized below.

Table 1: Representative Crystallographic Data Categories for Thiazole Derivatives

| Parameter | Description | Example Finding for a Related Thiazole Derivative |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Monoclinic, P21/c or Orthorhombic, Pbca nih.govresearchgate.net |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | a = 10.0771 (3) Å, b = 16.0292 (5) Å, c = 17.8768 (6) Å researchgate.net |

| Bond Lengths & Angles | Precise distances between bonded atoms and the angles they form, revealing molecular geometry. | C—S—C bond angle within the thiazole ring: 89.25 (9)° nih.gov |

| Torsion Angles | Describes the conformation of the molecule, particularly the rotation around single bonds. | Dihedral angle between thiazole and an adjacent thiadiazole ring: 32.61 (10)° nih.gov |

| Intermolecular Interactions | Details non-covalent forces like hydrogen bonds and π-π stacking that dictate crystal packing. | Presence of C—H⋯N hydrogen bonds and π–π stacking interactions consolidating the crystal cohesion. nih.gov |

Should single crystals of this compound be grown, this methodology would provide an unambiguous depiction of its molecular architecture in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC)

Chromatographic methods are essential tools for separating, identifying, and quantifying chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital in research for assessing the purity of synthesized compounds like this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the analysis of a wide range of compounds. For thiazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netresearchgate.net

A typical HPLC method for a thiazole derivative might involve a C18 column (e.g., 250 mm × 4.5 mm, 5μm particle size) and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net Detection is often achieved using a UV detector, set at a wavelength where the thiazole ring exhibits strong absorbance. researchgate.netresearchgate.net By analyzing the resulting chromatogram, the presence of impurities can be detected as separate peaks, and the purity of the target compound can be calculated based on the relative peak areas. Method validation according to ICH guidelines is often performed to ensure the method is accurate, precise, and robust. researchgate.net

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable technique for its purity assessment. The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. vscht.cz

The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Fused silica (B1680970) capillary columns with various coatings (e.g., BPX-5, a nonpolar phase) are frequently used. vscht.cz A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural confirmation. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) represents an advanced approach for analyzing complex mixtures containing such compounds. vscht.cz

The following table outlines typical parameters for these chromatographic techniques as applied to thiazole derivatives.

Table 2: Typical Chromatographic Conditions for Thiazole Derivative Analysis

| Technique | Parameter | Typical Conditions | Purpose |

| HPLC | Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Separation based on polarity |

| Mobile Phase | Gradient or isocratic mixture of water/buffer and organic solvent (Methanol, Acetonitrile) researchgate.netresearchgate.net | Elution of components | |

| Flow Rate | 1.0 - 1.2 mL/min researchgate.netresearchgate.net | Control of retention time and resolution | |

| Detector | UV-Diode Array Detector (DAD) researchgate.net | Detection and quantification | |

| GC | Column | Fused silica capillary (e.g., Stabilwax, BPX-5) vscht.czresearchgate.net | Separation based on volatility/polarity |

| Carrier Gas | Helium or Nitrogen vscht.cz | Transport of analyte through the column | |

| Temperature Program | Ramped oven temperature (e.g., 70°C to 260°C) vscht.cz | Optimization of separation for compounds with different boiling points | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govresearchgate.net | Detection, quantification, and identification |

These chromatographic methods are fundamental in a research context, enabling chemists to monitor the progress of a synthesis, purify the desired product, and confirm its identity and purity level with high confidence. nih.gov

Future Research Directions and Unexplored Avenues in 2 Ethylsulfanyl 4 Methyl 1,3 Thiazole Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of thiazole (B1198619) derivatives is a well-established area, but significant opportunities exist for creating more efficient, cost-effective, and environmentally benign processes. Future research will likely focus on green chemistry principles to minimize hazardous waste and energy consumption.

Key research avenues include:

Green Solvents and Catalysts: There is a growing trend towards replacing traditional volatile organic solvents with greener alternatives like water. bepls.com For instance, a high-yielding, catalyst-free procedure for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles has been developed using water as the solvent. bepls.com Further exploration could adapt this methodology for 2-Ethylsulfanyl-4-methyl-1,3-thiazole. Additionally, the development of recyclable, eco-friendly catalysts, such as the pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel, offers a sustainable approach for thiazole synthesis. mdpi.com This biocatalyst has demonstrated high efficiency and can be reused multiple times without significant loss of activity. mdpi.com

Energy-Efficient Synthesis: The use of alternative energy sources like microwave irradiation and ultrasonic irradiation is a promising direction. bepls.commdpi.com These techniques often lead to significantly reduced reaction times, milder reaction conditions, and higher yields compared to conventional heating. mdpi.com Microwave-assisted multi-component reactions in water have proven effective for creating a variety of trisubstituted thiazoles cleanly and efficiently. bepls.com Similarly, ultrasonic irradiation has been successfully employed in the synthesis of novel thiazoles, highlighting its potential for green and rapid chemical transformations. mdpi.comnih.gov

One-Pot and Multi-Component Reactions: Designing synthetic routes that involve one-pot or multi-component reactions is highly desirable as they reduce the number of intermediate purification steps, saving time, resources, and reducing waste. bepls.com The development of such protocols for this compound would represent a significant advancement in its production. bepls.comresearchgate.net

Exploration of New Reactivity Profiles and Catalytic Applications

Beyond its direct applications, the this compound scaffold can be utilized as a building block or ligand in catalysis. The sulfur and nitrogen heteroatoms provide potential coordination sites for metal ions, opening up avenues for creating novel catalysts.

Future research in this area could involve:

Thiazole-Based Metal Complexes: The synthesis of new metal complexes incorporating thiazole derivatives as ligands is a fertile ground for discovery. nih.gov For example, Fe(III), Pd(II), and Cu(II) complexes derived from new thiazole compounds have been prepared and studied. nih.gov A Pd(II) complex, in particular, was shown to be a powerful and reusable heterogeneous catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic conditions, achieving high efficiency in short reaction times. nih.gov Investigating the catalytic potential of metal complexes of this compound in various organic transformations is a logical next step.

Cross-Coupling Reactions: Thiazole units can be functionalized and used in cross-coupling reactions to build more complex molecular architectures. mdpi.com For instance, thiazolo[5,4-d]thiazoles bearing reactive groups can be used in palladium-catalyzed or copper-catalyzed cross-coupling reactions, demonstrating their utility as versatile synthons. mdpi.com Exploring the reactivity of the ethylsulfanyl group or other positions on the this compound ring in such reactions could yield novel compounds with interesting properties.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

Promising computational approaches include:

Density Functional Theory (DFT) Studies: DFT has become an invaluable tool for understanding the electronic structure and reactivity of molecules. It can be used to model reaction pathways, calculate activation energies, and predict the outcomes of chemical reactions. DFT studies have been successfully applied to confirm the catalytic protocol of thiazole-based complexes and to understand the role of various parameters on their catalytic behavior. nih.gov

Integrated Theoretical and Experimental Studies: The most powerful approach involves combining computational modeling with experimental validation. For example, an integrated study using DFT calculations and experimental work was conducted to understand the critical role of the base in the photochemical synthesis of thiazoles. nih.gov Applying such a combined approach to the synthesis and reactions of this compound would provide a deep mechanistic understanding, enabling more rational reaction design and optimization.

Discovery of Novel Molecular Targets for Biological Interaction Studies

While many thiazole derivatives are known for their broad biological activities, identifying their specific molecular targets is crucial for drug discovery and development. nih.govnih.gov The unique structure of this compound suggests it could interact with a variety of biological macromolecules.

Future research should focus on:

Target Identification and Validation: Thiazole derivatives have been identified as potential inhibitors of diverse biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.gov For example, different thiazole-based compounds have been investigated as inhibitors of c-Met kinase for cancer treatment and lanosterol-C14α-demethylase for anti-Candida activity. nih.govnih.gov A systematic screening of this compound and its analogs against panels of kinases, proteases, and other enzymes could uncover novel and specific molecular targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs based on the this compound scaffold and evaluating their biological activity is essential. This allows for the establishment of clear SAR, which can guide the design of more potent and selective compounds. nih.gov Studies have shown that modifications at various positions on the thiazole ring can significantly impact activity, such as the anti-proliferative effects of novel 2-metylamino-4-substituted-1,3-thiazoles. researchgate.net

Antimicrobial and Anticancer Screening: Given the prevalence of antimicrobial and anticancer properties among thiazole derivatives, comprehensive screening of this compound is warranted. mdpi.com Many novel thiazoles have shown promising activity against various cancer cell lines and microbial species, suggesting that this compound could also possess valuable therapeutic properties. researchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning in Thiazole Research

The application of AI/ML in thiazole research can be envisioned in several ways:

Predictive Synthesis and Retrosynthesis: AI-powered tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions or even propose novel synthetic routes for target molecules like this compound. nih.govdigitellinc.com This can accelerate the discovery of more efficient syntheses. nih.gov

De Novo Molecular Design: ML models can be trained on datasets of known active molecules to design new thiazole derivatives with specific, desired biological properties. researchgate.net This approach has already been used to develop models for predicting the anti-urease activity of novel thiazoles, demonstrating the potential to rapidly identify promising drug candidates. researchgate.net

Property Prediction: AI can predict various physicochemical and biological properties of new thiazole compounds before they are even synthesized, allowing researchers to prioritize the most promising candidates and reduce the time and cost of experimental work. arxiv.org An integrated approach combining chemical descriptors from DFT calculations with ML tools has been shown to successfully predict the synthesis of thiazoles. nih.gov

Design of Smart Materials and Sensors Incorporating Ethylsulfanyl-Thiazole Units

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. Incorporating units like this compound into polymers or other matrices could lead to novel smart materials.

Future directions in this area include:

Chemosensors: Thiazole-based compounds can exhibit changes in their optical properties (e.g., fluorescence) upon interaction with specific analytes. This principle has been used to create highly fluorescent, insoluble smart films using a thiazolo[5,4-d]thiazole (B1587360) derivative as a cross-linker. researchgate.net These films are sensitive to changes in pH and the presence of various metal cations, demonstrating their potential as chemosensors. researchgate.net Developing similar materials based on the this compound core could lead to sensors for environmental monitoring or medical diagnostics.

Organic Electronics: The π-conjugated system of the thiazole ring is of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com Thiazolo[5,4-d]thiazoles, for example, are valued for their high oxidative stability and have been used in electroluminescent devices. mdpi.com Research into polymers or small molecules containing the this compound unit could reveal new materials with useful optoelectronic properties.

Q & A

Basic: What are the optimized synthetic routes for 2-ethylsulfanyl-4-methyl-1,3-thiazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis of thiazole derivatives often involves cyclization and functionalization steps. For this compound, a plausible route starts with ethyl 2-oxoacetate derivatives, followed by cyclization using Lawesson’s reagent (a sulfur-transfer agent) to form the thiazole core. Oxidative chlorination or sulfonation steps may introduce the ethylsulfanyl group . Key parameters include:

- Temperature control : Lawesson’s reagent reactions typically require 80–100°C in anhydrous toluene.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- X-ray crystallography : Single-crystal analysis using SHELX software provides definitive bond lengths and angles .

- NMR spectroscopy : H and C NMR identify substituents (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm, thiazole carbons at δ 150–160 ppm).

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (CHNS, theoretical MW 159.23) .

Basic: What in vitro assays are suitable for preliminary screening of antitumor activity in thiazole derivatives?

Methodological Answer:

The NCI-60 human tumor cell line screen is a standard platform. Key steps include:

- Dose-response curves : Test compounds at 10–100 µM concentrations over 48–72 hours.

- Controls : Use cisplatin or doxorubicin as positive controls.

- Data normalization : Express results as % growth inhibition relative to untreated cells .

For targeted studies, kinase inhibition assays (e.g., EGFR or VEGFR) can elucidate mechanism .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Strategies include:

- Orthogonal assays : Validate anticancer activity using both cell viability (MTT) and apoptosis markers (Annexin V/PI).

- Structural analogs : Compare activity of this compound with halogen-substituted variants (e.g., 4-chloro derivatives) to isolate substituent effects .

- Purity verification : Re-characterize compounds via HPLC (>95% purity) before retesting .

Advanced: What strategies guide structure-activity relationship (SAR) studies for ethylsulfanyl-thiazole derivatives?

Methodological Answer:

SAR studies focus on substituent modifications:

- Electron-withdrawing groups (EWGs) : Introduce halogens (Cl, Br) at the 4-position to enhance electrophilicity and target binding.

- Alkyl chain variations : Replace ethylsulfanyl with propylsulfanyl to assess lipophilicity effects on membrane permeability.

- Bioisosteric replacement : Substitute the thiazole sulfur with oxygen (oxazole) to probe electronic contributions .

Data should be analyzed using multivariate regression to correlate substituent properties (e.g., LogP, polar surface area) with activity .

Advanced: How can computational modeling enhance the design of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., tubulin or topoisomerase II).

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions).

- Dynamics simulations : Run 100-ns MD simulations to assess ligand-protein stability .

Validate computational findings with experimental IC values and crystallographic data .

Advanced: What experimental approaches troubleshoot low yields in thiazole synthesis?

Methodological Answer:

Common issues and solutions:

- Side reactions : Add molecular sieves to absorb water in Lawesson’s reagent reactions.

- Incomplete cyclization : Extend reaction time (24–48 hours) or use microwave-assisted synthesis (100°C, 30 min).

- Purification challenges : Employ flash chromatography with gradient elution or recrystallization from ethanol/water .

Advanced: How are toxicological profiles assessed for this compound in preclinical research?

Methodological Answer:

- In vitro toxicity : Use HepG2 cells for hepatotoxicity screening and hERG assays for cardiotoxicity.

- In silico tools : ProTox-II predicts organ toxicity and LD values.

- Metabolic stability : Incubate with liver microsomes to measure half-life and metabolite formation .

Advanced: What techniques elucidate the mechanism of action of this compound in cancer cells?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.

- RNA sequencing : Identify differentially expressed genes post-treatment.

- Mitochondrial depolarization : Use JC-1 dye to assess apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.